(R)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate
Overview
Description
®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, which include an acetyl group, a nitro group, and a phenyl group attached to a glycinol backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Glycinol Formation: The glycinol backbone is synthesized through a series of reactions involving amino acids or their derivatives.
Industrial Production Methods
Industrial production of ®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate may involve optimized versions of the laboratory-scale synthetic routes. These methods often include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Implementing continuous flow chemistry to improve efficiency and scalability.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: The acetyl and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include:
Amino Derivatives: Formed through the reduction of the nitro group.
Oxidized Compounds: Resulting from oxidation reactions.
Substituted Derivatives: Produced via nucleophilic substitution reactions.
Scientific Research Applications
®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
(S)-N-acetyl-2-nitro-2-Phenylglycinol-O-acetate: The enantiomer of the compound, with similar but distinct properties.
N-acetyl-2-nitro-2-Phenylglycinol: Lacks the O-acetate group, resulting in different reactivity and applications.
2-nitro-2-Phenylglycinol: Lacks both the acetyl and O-acetate groups, leading to further differences in chemical behavior.
Properties
IUPAC Name |
[(2R)-2-acetamido-2-(2-nitrophenyl)ethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-8(15)13-11(7-19-9(2)16)10-5-3-4-6-12(10)14(17)18/h3-6,11H,7H2,1-2H3,(H,13,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHIYYYLTMNAHH-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC(=O)C)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](COC(=O)C)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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